molecular formula C19H17N5O4 B11989527 N'-(1-(4-Methoxyphenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide CAS No. 303106-89-0

N'-(1-(4-Methoxyphenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11989527
CAS No.: 303106-89-0
M. Wt: 379.4 g/mol
InChI Key: FDADMNYRRQPEBO-UDWIEESQSA-N
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Description

N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C19H17N5O4 and a molecular weight of 379.378 g/mol . This compound is known for its unique structural features, which include a pyrazole ring, a nitrophenyl group, and a methoxyphenyl group. It is primarily used in scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-methoxybenzaldehyde with 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, at elevated temperatures. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-1-(4-methylphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-1-(4-ethoxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties .

Properties

CAS No.

303106-89-0

Molecular Formula

C19H17N5O4

Molecular Weight

379.4 g/mol

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17N5O4/c1-12(13-6-8-16(28-2)9-7-13)20-23-19(25)18-11-17(21-22-18)14-4-3-5-15(10-14)24(26)27/h3-11H,1-2H3,(H,21,22)(H,23,25)/b20-12+

InChI Key

FDADMNYRRQPEBO-UDWIEESQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC

Origin of Product

United States

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